3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific structure of this compound includes a benzofuran ring fused with a carboxamide group and a substituted benzamido group, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from benzofuran-2-carboxylic acid. The general synthetic route includes:
Formation of Benzofuran-2-Carboxylic Acid: This can be achieved through various methods, including cyclization reactions involving phenols and acetic anhydride.
Introduction of the Benzamido Group: The benzamido group is introduced through an amide coupling reaction, where benzofuran-2-carboxylic acid reacts with 4-chloro-3-nitrobenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Product Formation: The final step involves purification and characterization of the product using techniques like recrystallization and NMR spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzofuran ring can undergo oxidation reactions to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like DMF (dimethylformamide), and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 3-(4-Chloro-3-aminobenzamido)benzofuran-2-carboxamide.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Formation of benzofuran-2,3-dione derivatives.
Scientific Research Applications
3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Antimicrobial Research: The compound exhibits antimicrobial properties and is investigated for its effectiveness against various bacterial and fungal strains.
Biological Studies: It is used in studies to understand the interaction of benzofuran derivatives with biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . Additionally, the benzofuran ring can intercalate with DNA, disrupting its function and leading to cell death . The compound may also inhibit specific enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
3-(4-Chloro-3-nitrobenzamido)benzofuran-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
3-(4-Chloro-3-nitrobenzamido)benzofuran-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.
Uniqueness
3-(4-Chloro-3-nitrobenzamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of both the nitro and chloro groups allows for versatile chemical modifications, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
3-[(4-chloro-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5/c17-10-6-5-8(7-11(10)20(23)24)16(22)19-13-9-3-1-2-4-12(9)25-14(13)15(18)21/h1-7H,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQASXAAIDEXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.